An In-depth Technical Guide to 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl
An In-depth Technical Guide to 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl
CAS Number: 134412-18-3 Molecular Formula: C₂₀H₂₂F₂ Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: A Core Component in Advanced Liquid Crystal Displays
3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl is a high-purity organic compound that serves as a fundamental building block in the formulation of nematic liquid crystal mixtures.[1][2] Its molecular architecture, featuring a fluorinated biphenyl core linked to a trans-4-ethylcyclohexyl moiety, is meticulously designed to impart a unique combination of physical and electro-optical properties essential for high-performance liquid crystal displays (LCDs). This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its critical role in modern display technology. The strategic incorporation of fluorine atoms and the saturated cyclohexyl ring are not arbitrary; they are the result of extensive research into structure-property relationships aimed at optimizing key performance metrics such as dielectric anisotropy, viscosity, and clearing point for demanding applications.[3][4]
Physicochemical and Mesomorphic Properties
The defining characteristic of 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl is its ability to exhibit a liquid crystalline phase, specifically a nematic phase, over a defined temperature range. The properties listed below are critical for its function as a component in liquid crystal mixtures.
| Property | Value | Source(s) |
| CAS Number | 134412-18-3 | [1] |
| Molecular Formula | C₂₀H₂₂F₂ | [1] |
| Molecular Weight | 300.39 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Purity | >98.0% (by GC) | [1][2] |
| Melting Point | 68.0 to 72.0 °C | [1][2] |
| IUPAC Name | 4-[4-(4-ethylcyclohexyl)phenyl]-1,2-difluorobenzene | [1] |
| Synonyms | 3,4-Difluoro-4'-(4-ethylcyclohexyl)biphenyl | [1] |
The Causality Behind the Molecular Design: Structure-Property Relationships
The exceptional performance of liquid crystal mixtures containing 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl stems directly from its distinct molecular structure. Each component of the molecule plays a crucial role in defining its bulk properties.
The Role of the Fluorinated Biphenyl Core
The biphenyl core provides the necessary rigidity and linearity (rod-like shape) that is a prerequisite for the formation of a nematic liquid crystal phase. The introduction of two adjacent fluorine atoms onto one of the phenyl rings has profound effects:
-
Dielectric Anisotropy (Δε): The strong electronegativity of the fluorine atoms creates a significant dipole moment perpendicular to the long axis of the molecule. This lateral dipole is a key contributor to the negative dielectric anisotropy of the material.[3][4] Liquid crystals with negative Δε are essential for display modes such as Vertically Aligned (VA) and In-Plane Switching (IPS), which are prevalent in modern high-end displays for televisions and smartphones.[3]
-
Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, which imparts high chemical stability and resistance to degradation under the influence of UV light and electric fields, thereby extending the operational lifetime of the display.[5]
-
Viscosity: While fluorination can sometimes increase viscosity, the specific 3,4-difluoro substitution pattern is a compromise that provides the desired electronic properties without excessively increasing the rotational viscosity, which is critical for achieving fast switching times in the display.[3]
The Influence of the trans-4-Ethylcyclohexyl Group
The non-aromatic, saturated trans-4-ethylcyclohexyl group provides a crucial balance to the properties of the rigid core:
-
Low Birefringence (Δn): The replacement of a phenyl ring with a cyclohexyl ring significantly lowers the overall polarizability of the molecule, leading to a lower birefringence.[6] This is advantageous for applications in mobile devices and televisions where a wider viewing angle is desired.
-
Low Viscosity: The saturated cyclohexyl ring generally leads to a lower viscosity compared to an all-aromatic core, which is beneficial for faster response times of the liquid crystal display.[7][8]
-
Nematic Phase Stability: The trans-cyclohexyl ring maintains the overall linear shape of the molecule, which is essential for the stability of the nematic phase over a broad temperature range. The ethyl group contributes to the appropriate mesophase stability and helps in creating eutectic mixtures with other liquid crystal components to achieve a wide operating temperature range.[2][6]
The logical relationship between the molecular structure and the resulting liquid crystal properties is illustrated in the diagram below.
Caption: Structure-Property Relationship in 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl.
Synthesis Pathway: A Representative Suzuki-Miyaura Coupling Protocol
The synthesis of 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds for pharmaceuticals and advanced materials due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[9][10]
The general strategy involves the coupling of an aryl halide with an arylboronic acid. For the target molecule, two primary routes are feasible:
-
Coupling of 1-bromo-4-(trans-4-ethylcyclohexyl)benzene with 3,4-difluorophenylboronic acid.
-
Coupling of 1-bromo-3,4-difluorobenzene with 4-(trans-4-ethylcyclohexyl)phenylboronic acid.
Below is a detailed, self-validating protocol for the first route, which is a common and reliable approach.
Caption: General workflow for the Suzuki-Miyaura synthesis of the target molecule.
Experimental Protocol
Materials:
-
1-Bromo-4-(trans-4-ethylcyclohexyl)benzene (1.0 eq)
-
3,4-Difluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 2.0 eq)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Magnetic stirrer and heat plate/oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 1-bromo-4-(trans-4-ethylcyclohexyl)benzene (1.0 eq) and 3,4-difluorophenylboronic acid (1.2 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous toluene and ethanol (e.g., in a 4:1 ratio). Stir the mixture until all solids are dissolved. Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the solution.
-
Base Addition: Add the 2.0 M aqueous solution of potassium carbonate to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically around 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexane or a hexane/ethyl acetate gradient, to yield the pure 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl as a white solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization (Representative Data)
While the specific spectra for the title compound are not publicly available, the following data for a structurally analogous compound, 4-cyclohexyl-1,1'-biphenyl, can serve as a reference for the expected chemical shifts and splitting patterns. The presence of the fluorine atoms and the ethyl group in the target molecule will introduce additional complexity, particularly C-F coupling in the ¹³C NMR spectrum.
Representative ¹H NMR (400 MHz, CDCl₃) of 4-cyclohexyl-1,1'-biphenyl:
-
δ 7.58 (d, J = 8.2 Hz, 2H), 7.43 (t, J = 7.6 Hz, 2H), 7.33 (t, J = 7.3 Hz, 1H), 7.25 (d, J = 8.2 Hz, 2H), 2.52 (tt, J = 11.8, 3.2 Hz, 1H), 1.92 – 1.82 (m, 4H), 1.78 (d, J = 12.8 Hz, 1H), 1.50 – 1.25 (m, 5H).
Representative ¹³C NMR (101 MHz, CDCl₃) of 4-cyclohexyl-1,1'-biphenyl:
-
δ 146.9, 140.9, 128.7, 127.0, 126.9, 126.7, 44.4, 34.5, 26.9, 26.1.
For the target molecule, one would expect to see signals for the ethyl group in the aliphatic region of the ¹H NMR spectrum and complex splitting patterns for the aromatic carbons in the ¹³C NMR spectrum due to ¹J(C-F), ²J(C-F), and ³J(C-F) couplings.
Applications and Field-Proven Insights
The primary and most significant application of 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl is as a component in nematic liquid crystal mixtures for active-matrix LCDs.[1][2] Its well-balanced properties make it a versatile additive to achieve the specific performance targets of a display, such as:
-
Wide Operating Temperature Range: By forming eutectic mixtures with other liquid crystal mesogens, it helps to suppress the melting point and elevate the clearing point of the final formulation, ensuring stable operation in various environments.
-
Low Driving Voltage: Its contribution to the negative dielectric anisotropy of the mixture allows for a lower threshold voltage, which translates to lower power consumption—a critical factor for mobile and battery-powered devices.[3]
-
Fast Response Times: The low viscosity imparted by the cyclohexyl group is essential for applications requiring rapid switching between display states, such as in high-refresh-rate monitors and televisions.[7]
-
High Contrast and Wide Viewing Angles: As a key component in VA and IPS display modes, it enables the high contrast ratios and wide, color-accurate viewing angles that consumers have come to expect from premium displays.
Safety and Handling
According to the Safety Data Sheet (SDS), 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl is classified as causing skin and serious eye irritation. Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl is a testament to the power of targeted molecular design in materials science. Through the strategic placement of fluorine atoms and the incorporation of a saturated cyclohexyl ring, this compound provides a unique and highly desirable set of properties for the formulation of advanced liquid crystal mixtures. Its role in enabling low-power, high-performance displays underscores the importance of understanding the intricate relationships between molecular structure and macroscopic function. This guide has provided a detailed technical overview to aid researchers and professionals in appreciating and utilizing this key material in the ongoing development of display technology.
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Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. (2025). ResearchGate. [Link]
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Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates. (1982). Pramana. [Link]
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High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (n.d.). MDPI. [Link]
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The structure, conformation and orientational order of fluorinated liquid crystals determined from carbon-13 NMR spectroscopy. (n.d.). Scilit. [Link]
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A New Family of Liquid Crystals with Low Melting Points. 4-(trans-4-Alkylcyclohexyl)-alkylbenzenes. (1982). Oxford Academic. [Link]
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Chemical structure of the components of used liquid crystal. (n.d.). ResearchGate. [Link]
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Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. (2016). ResearchGate. [Link]
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Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. (n.d.). Taylor & Francis Online. [Link]
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trans, trans-Cyclohexyl Cyclohexanoates a New Class of Aliphatic Liquid Crystals. (2011). Taylor & Francis Online. [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
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